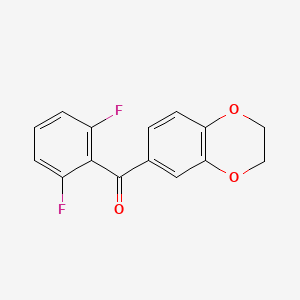

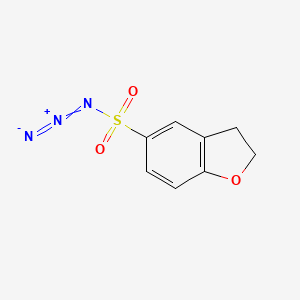

6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine

Vue d'ensemble

Description

The compound seems to contain a benzodioxine group and a 2,6-difluorobenzoyl group. Benzodioxine is a type of organic compound that contains an oxygen-bridged biphenyl group . The 2,6-difluorobenzoyl group is a type of acyl group that is derived from 2,6-difluorobenzoic acid .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the 2,6-difluorobenzoyl group in the compound might undergo reactions typical of acyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 2,6-difluorobenzoyl fluoride, a compound with a similar 2,6-difluorobenzoyl group, has a density of 1.4±0.1 g/cm³ and a boiling point of 173.8±30.0 °C at 760 mmHg .Applications De Recherche Scientifique

Antibacterial and Enzyme Inhibition Properties

- Synthesis and Bacterial Biofilm Inhibition : N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized and showed inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, with modest cytotoxicity (Abbasi et al., 2020).

- Antibacterial and Lipoxygenase Inhibition : Synthesized sulfonamides with a 1,4-benzodioxin ring demonstrated good antibacterial activity against various bacterial strains and decent inhibition of the lipoxygenase enzyme (Abbasi et al., 2017).

- Additional Antibacterial Agents : Other N-substituted sulfonamides bearing a benzodioxane moiety also exhibited potent antibacterial potential against Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Synthesis and Chemical Applications

- One-Step Synthesis : Polyfluoroalkylated heterocyclic compounds containing a methylenedioxy group were synthesized, showcasing versatility in chemical applications (黄维垣 et al., 2010).

- Enzyme Inhibitory Potential : Synthesis of sulfonamides with benzodioxane and acetamide moieties led to significant inhibitory activity against yeast α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

Pharmaceutical Applications

- Antiinflammatory Activity : Carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit were synthesized, with one analog showing potency comparable to Ibuprofen in anti-inflammatory assays (Vazquez et al., 1996).

- Indole-3-Acetamide Hydrolase Application : An enzyme from Alcaligenes faecalis was used to produce enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a chiral building block for therapeutic agents (Mishra et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,6-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c16-10-2-1-3-11(17)14(10)15(18)9-4-5-12-13(8-9)20-7-6-19-12/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWFHJZRQCZMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)

![1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one](/img/structure/B1420298.png)

![2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1420300.png)

![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)

![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1420304.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1420305.png)

![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)